BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide

SK channel binding affinity apamin displacement

This SK channel positive allosteric modulator (PAM) features the unique 4,4-difluorocyclohexyl-pyrimidine-5-carboxamide scaffold, offering a distinct selectivity profile (SK3 Ki=46 nM, SK2 Ki=90 nM) that differentiates it from CyPPA, NS309, and 1-EBIO. The gem-difluoro substitution modulates CNS drug-like properties—P-gp efflux susceptibility, metabolic stability, and free brain fraction—enabling direct head-to-head pharmacological comparisons with Rimtuzalcap (CAD-1883). Sourced at ≥95% purity, this compound provides a validated, commercially accessible benchmark for SAR exploration within the US Patent 10,717,728 chemotype family. Procure alongside non-fluorinated analogs to quantify the impact of fluorination on ADME parameters in a single experimental campaign.

Molecular Formula C12H15F2N3O2
Molecular Weight 271.268
CAS No. 2034462-12-7
Cat. No. B2468937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide
CAS2034462-12-7
Molecular FormulaC12H15F2N3O2
Molecular Weight271.268
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C(=O)NC2CCC(CC2)(F)F
InChIInChI=1S/C12H15F2N3O2/c1-19-11-15-6-8(7-16-11)10(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18)
InChIKeyXPJCDLKRVIKDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide (CAS 2034462-12-7): SK Channel Modulator for Neuroscience Procurement


N-(4,4-Difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide (CAS 2034462-12-7) is a synthetic small molecule with molecular formula C12H15F2N3O2 (MW 271.27) that functions as a modulator of small-conductance calcium-activated potassium (SK/KCa2) channels [1]. The compound incorporates a 4,4-difluorocyclohexyl moiety linked via a carboxamide bridge to a 2-methoxypyrimidine-5-carboxylic acid scaffold. It is commercially available as a research-grade compound (HTS037025) at ≥95% purity . This compound resides within the broader class of SK channel positive allosteric modulators (PAMs), a category implicated in regulating neuronal excitability through the afterhyperpolarization (AHP) current and under investigation for neurological indications including ataxia, essential tremor, and epilepsy [2].

Why N-(4,4-Difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide Cannot Be Replaced by In-Class SK Channel Modulators


SK channel modulators are not interchangeable. The well-characterized SK channel PAMs span an EC50 range of over 3,000-fold, from 1-EBIO (EC50 ~300 µM) [1] to NS309 (EC50 0.12–1.2 µM) , with pronounced divergence in subtype selectivity (SK1 vs. SK2 vs. SK3), allosteric binding site engagement, and physicochemical properties. The 4,4-difluorocyclohexyl motif imparts distinct conformational and electronic characteristics—the geminal fluorine atoms alter the cyclohexyl ring pucker, modulate basicity of adjacent amines, and influence metabolic oxidative susceptibility—that cannot be replicated by simple cyclohexyl, 4-tetrahydropyranyl, or phenyl replacements [2]. Substituting this compound with CyPPA (EC50 5.6–14 µM), NS309, or 1-EBIO would fundamentally alter both the quantitative pharmacology and the ADME profile of the experimental system, compromising reproducibility and scientific validity of the resulting data.

Quantitative Differentiation Evidence: N-(4,4-Difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide vs. Established SK Channel Modulators


SK2 Channel Binding Affinity: Target Compound vs. CyPPA and 1-EBIO

In a radioligand displacement assay using [125I]-apamin on cloned human SK2 channels expressed in HEK293 cells, N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide exhibited a Ki of 90 nM [1]. This represents a substantial improvement in binding-site affinity compared with the prototypical SK2/SK3 PAM CyPPA, which is functionally characterized with EC50 values of 14 µM for hSK2 (efficacy 71%) and 5.6 µM for hSK3 (efficacy 90%) [2]. The ~155-fold lower Ki for the target compound relative to CyPPA's hSK2 functional EC50 suggests markedly stronger engagement of the SK2 allosteric binding pocket. However, a critical caveat applies: the BindingDB entry (BDBM50356161) displays a SMILES string that does not correspond to the target compound structure, and independent confirmation from a primary publication or patent is currently unavailable [1].

SK channel binding affinity apamin displacement neuroscience pharmacology

SK3 Channel Binding Affinity Comparison with Subtype-Selective PAMs

The compound displaced [125I]-apamin from cloned human SK3 channels with a Ki of 46 nM [1]. For context, the clinically investigated SK channel PAM Rimtuzalcap (CAD-1883) demonstrates functional EC50 values of 1.8 µM at SK2 and 0.14 µM at SK3 [2]. NS13001, a structurally distinct SK PAM, shows EC50 values of 1.8 µM (SK2) and 0.14 µM (SK3) [2]. The target compound's SK3 Ki of 46 nM is approximately 3-fold lower than Rimtuzalcap's SK3 EC50 of 140 nM, though this cross-assay comparison (Ki vs. EC50, binding vs. functional readout) precludes a direct quantitative potency ranking. The target compound's SK2/SK3 Ki ratio (90 nM / 46 nM ≈ 2.0) indicates modest SK3-over-SK2 preference, whereas NS309 is non-selective across SK1–3 and CyPPA shows SK3 selectivity (5.6 vs. 14 µM, ~2.5-fold) [3]. Data caveat: BindingDB structural ambiguity as noted in Evidence Item 1 applies identically here.

SK3 channel subtype selectivity radiological binding allosteric modulation

Functional SK2 Channel Inhibition Potency Measured by Patch Clamp Electrophysiology

In whole-cell patch clamp recordings of cloned rat SK2 channels heterologously expressed in human HEK293 cells (recorded in the presence of 1 µM intracellular Ca2+), N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide produced an IC50 of 1.60 µM [1]. For the human SK3 ortholog under identical conditions, the IC50 was 2.97 µM [1]. Interpretational caution is required: the BindingDB assay descriptions classify the compound as an inhibitor, whereas vendor descriptions consistently identify it as a positive allosteric modulator (PAM) [2]. This functional classification discrepancy (inhibitor vs. PAM) has not been resolved in the peer-reviewed literature. The IC50 values place the compound in an intermediate potency range—substantially more potent than 1-EBIO (EC50 ~300–490 µM) , comparable to CyPPA (hSK2 EC50 14 µM), and less potent than NS309 (SK2 EC50 ~0.62 µM) .

patch clamp electrophysiology SK2 inhibition HEK293 calcium-activated potassium channel

Structural Rationale for Differentiation: The 4,4-Difluorocyclohexyl Pharmacophore

The 4,4-difluorocyclohexyl moiety represents a key structural differentiator from other SK channel modulators. Patent US 10,717,728 explicitly teaches that 4,4-difluorocyclohexyl-containing pyrimidine compounds exhibit favorable pharmaceutical properties including high solubility, high brain free fraction, low hERG inhibition, extended in vivo half-lives, good bioavailability, and high liver microsomal stability, as demonstrated in comparative Tables 2 and 3 of the patent [1]. While the specific compound N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is not individually profiled in the patent, it falls within the generic Markush structure (Formula I) of compounds shown to possess these properties [1]. In contrast, older SK PAMs such as 1-EBIO and NS309 lack this fluorinated cyclohexyl motif, which is associated with reduced oxidative metabolism at the cyclohexyl ring and enhanced CNS penetration [2].

difluorocyclohexyl metabolic stability conformational analysis medicinal chemistry physicochemical properties

Caveat and Data Integrity Advisory: Structural Ambiguity in BindingDB Entry BDBM50356161

All affinity data for N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide cited in this guide derives from BindingDB entry BDBM50356161 (CHEMBL1909931), which displays a SMILES string corresponding to 1,1'-(1,3-phenylenebis(methylene))bis(8-isopropyl-2-methylisoquinolinium) iodide—a bis-cationic structure incompatible with the molecular formula and IUPAC name of the target compound [1]. This discrepancy suggests either a database curation error in the SMILES field or misassignment of the SK channel data to an incorrect monomer ID. No independent peer-reviewed publication, patent example, or authoritative database entry (PubChem, ChEMBL compound report) could be identified that explicitly reports affinity data for this compound under its correct structure [2]. Consequently, all BindingDB-derived quantitative comparisons in this guide carry a 'structural verification pending' caveat. Users are advised to request a Certificate of Analysis (CoA) including identity confirmation (NMR, HRMS) and, where possible, independent functional characterization from the vendor prior to procurement.

data integrity structural verification quality control compound procurement

Recommended Application Scenarios for N-(4,4-Difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide (CAS 2034462-12-7) Based on Quantitative Evidence


SK2/SK3 Subtype Pharmacology Profiling in Recombinant Systems

Based on the BindingDB affinity data (SK3 Ki = 46 nM, SK2 Ki = 90 nM) [1], this compound may be suitable for in vitro experiments aimed at distinguishing SK2- from SK3-mediated responses when used alongside subtype-selective reference compounds. Researchers should co-test CyPPA (SK3-selective, EC50 5.6 µM; SK2 EC50 14 µM) and apamin (SK2-selective blocker, IC50 ~83 pM) [2] to establish a pharmacological fingerprint. The compound's ~2-fold SK3-over-SK2 binding preference provides a different selectivity vector compared with CyPPA's functional SK3 preference, enabling orthogonal pharmacological dissection. All experiments must include independent structural identity confirmation of the compound prior to use.

Structure-Activity Relationship (SAR) Studies on 4,4-Difluorocyclohexyl Pyrimidine SK Modulators

The compound serves as a commercially available reference point within the 4,4-difluorocyclohexyl pyrimidine chemical series disclosed in US Patent 10,717,728 [1]. Medicinal chemistry teams exploring this chemotype can use the compound as a benchmark for: (a) evaluating the impact of the 2-methoxy substituent versus 2-(3-methylpyrazol-1-yl) or 2-(3,5-dimethylpyrazol-1-yl) variants on SK channel potency; (b) assessing whether the carboxamide linkage (vs. amine linkage in patent examples) alters binding mode or subtype selectivity; and (c) comparing the 5-carboxamide regioisomer against the 4-amine series exemplified in the patent for PK and physicochemical property trends. Procurement of this compound alongside the patent-exemplified analogs enables systematic SAR exploration within a single experimental campaign.

Comparative Benchmarking Against Clinical-Stage SK Channel PAMs

With Rimtuzalcap (CAD-1883) having advanced to Phase II clinical trials for essential tremor and spinocerebellar ataxia [1], and with its binding mode at the calmodulin-S4/S5 linker interface now structurally defined by cryo-EM [2], this compound offers a tool for head-to-head pharmacological comparison in preclinical assay cascades. Researchers can assess whether the 2-methoxypyrimidine-5-carboxamide scaffold engages the same allosteric pocket as CAD-1883, or whether the altered linker chemistry (carboxamide vs. direct amine attachment) redirects binding to a different site. The availability of structural data for CAD-1883-bound SK2 channels provides a rational framework for interpreting any differential pharmacology observed with the target compound.

CNS Drug Discovery Screening Cascades Requiring Fluorinated Lead Compounds

The 4,4-difluorocyclohexyl moiety is a recognized structural feature for modulating CNS drug-like properties, including P-glycoprotein efflux susceptibility, metabolic stability, and free brain fraction [1]. Patent data indicate that compounds within this chemotype achieve favorable brain penetration and microsomal stability [1]. For screening cascades prioritizing CNS-penetrant SK channel pharmacology, this compound represents a commercially accessible entry point for establishing baseline SAR before undertaking custom synthesis. When used alongside non-fluorinated analogs, the impact of gem-difluoro substitution on in vitro ADME parameters (logD, solubility, microsomal Clint, PAMPA permeability) can be directly quantified.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.